3-Fluoro-1-methylcyclobutan-1-amine hydrochloride

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-Fluoro-1-methylcyclobutan-1-amine hydrochloride is a fluorinated cyclobutylamine derivative, existing as a hydrochloride salt to enhance its solid-state stability and facilitate handling. This compound belongs to a class of conformationally constrained primary amines that serve as versatile building blocks in medicinal chemistry and chemical biology.

Molecular Formula C5H11ClFN
Molecular Weight 139.6
CAS No. 1781122-54-0
Cat. No. B2845422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-1-methylcyclobutan-1-amine hydrochloride
CAS1781122-54-0
Molecular FormulaC5H11ClFN
Molecular Weight139.6
Structural Identifiers
SMILESCC1(CC(C1)F)N.Cl
InChIInChI=1S/C5H10FN.ClH/c1-5(7)2-4(6)3-5;/h4H,2-3,7H2,1H3;1H
InChIKeyFMVIGKLZMRUINP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-1-methylcyclobutan-1-amine Hydrochloride CAS 1781122-54-0: Class and Basic Characteristics


3-Fluoro-1-methylcyclobutan-1-amine hydrochloride is a fluorinated cyclobutylamine derivative, existing as a hydrochloride salt to enhance its solid-state stability and facilitate handling. This compound belongs to a class of conformationally constrained primary amines that serve as versatile building blocks in medicinal chemistry and chemical biology. Its structural features include a strained four-membered cyclobutane ring, a primary amine group at the 1-position, a methyl substituent at the 1-position, and a single fluorine atom at the 3-position of the cyclobutane scaffold [1]. The compound is supplied as a solid with typical purities of 95% to 98%, and is intended exclusively for research and development purposes . Its molecular formula is C5H11ClFN and its molecular weight is 139.60 g/mol [1].

Why 3-Fluoro-1-methylcyclobutan-1-amine Hydrochloride Cannot Be Substituted by Generic Cyclobutylamines


Generic substitution of fluorinated cyclobutylamines with non-fluorinated or differently substituted analogs is not feasible in research applications requiring precise physicochemical and pharmacological control. The introduction of a single fluorine atom at the 3-position of the cyclobutane ring significantly alters the compound's basicity and lipophilicity compared to the non-fluorinated parent 1-methylcyclobutan-1-amine. Published class-wide data demonstrate that 3-fluorocyclobutylamines exhibit an acidification (pKa reduction) of approximately 0.8 units relative to their fluorine-free counterparts, independent of stereochemistry [1]. Furthermore, for trans-configured isomers, the fluorinated analogs are substantially more lipophilic, with a Δ log P increase of approximately 1 unit, whereas the effect is marginal for cis-isomers [1]. These quantifiable differences in key drug-likeness parameters—basicity and lipophilicity—directly impact membrane permeability, target binding, and metabolic stability, rendering simple substitution with non-fluorinated or mono-methyl analogs inappropriate for SAR studies or lead optimization programs.

Quantitative Differentiation Evidence for 3-Fluoro-1-methylcyclobutan-1-amine Hydrochloride


pKa Acidification Relative to Non-Fluorinated Parent Cyclobutylamines

Fluorination of the cyclobutane ring at the 3-position induces a measurable and stereochemistry-independent reduction in the basicity of the primary amine. A comparative study of 3-alkyl- and 3-aryl-3-fluorocyclobutylamines demonstrated a consistent acidification of approximately 0.8 pKa units when compared to their corresponding fluorine-free parent compounds [1]. This effect is attributed to the inductive electron-withdrawing nature of the fluorine atom and the absence of significant through-space interactions with the amino group, as confirmed by X-ray crystallographic analysis [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity Modulation (Log P / Log D) in Trans-Conformation

The impact of fluorination on lipophilicity is highly stereochemistry-dependent in cyclobutylamine systems. The same study of 3-fluorocyclobutylamines reported that fluorinated trans-configured compounds are significantly more lipophilic than their non-fluorinated analogs, with a measured increase in log P of approximately 1 unit (Δ log P ≈ 1) [1]. In contrast, the difference in log P was found to be marginal for cis-isomers [1]. While specific data for the 1-methyl-3-fluoro derivative are not reported, the class-wide trend indicates that the trans-diastereomer of the target compound would exhibit substantially enhanced lipophilicity relative to its non-fluorinated parent.

Lipophilicity ADME Drug Design

Conformational Constraint and Rotatable Bond Count

The 3-fluoro-1-methylcyclobutan-1-amine scaffold introduces significant conformational rigidity through its cyclobutane core. PubChem computed descriptors indicate that the compound has zero rotatable bonds, a topological polar surface area (TPSA) of 26 Ų, and a complexity value of 76.1 [1]. In comparison, acyclic primary amines of similar molecular weight typically possess multiple rotatable bonds and higher conformational flexibility. The absence of rotatable bonds restricts the spatial orientation of the amine and fluorine substituents, which can pre-organize the molecule for specific receptor or enzyme binding interactions and reduce the entropic penalty upon binding.

Conformational Analysis Scaffold Design Molecular Recognition

Optimal Application Scenarios for 3-Fluoro-1-methylcyclobutan-1-amine Hydrochloride Based on Quantitative Evidence


CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration and Reducing Basic Amine Clearance

Based on the class-level evidence of a ~0.8 unit pKa reduction and a ~1.0 log P increase for trans-isomers, this compound is optimally deployed in central nervous system (CNS) lead optimization programs. The reduced basicity (pKa ~8.7-9.7) mitigates the risk of hERG channel blockade and lysosomal trapping, while the enhanced lipophilicity (Δ log P ≈ +1) improves passive diffusion across the blood-brain barrier. Researchers aiming to design brain-penetrant small molecules with a primary amine pharmacophore should prioritize this fluorinated cyclobutylamine over non-fluorinated or cis-only analogs [1].

Fragment-Based Drug Discovery (FBDD) and Conformationally Restricted Scaffold Design

The compound's rigid cyclobutane core (zero rotatable bonds, TPSA = 26 Ų) makes it an ideal fragment or scaffold for fragment-based drug discovery campaigns [2]. Its small molecular weight (139.60 g/mol) and low complexity (76.1) align with fragment library guidelines, while the fluorine atom provides a handle for subsequent SAR exploration and ¹⁹F NMR-based binding assays. The conformational constraint reduces the entropic penalty upon target binding, potentially increasing hit rates in fragment screens compared to flexible amine analogs.

Synthesis of Histamine H3 Receptor Ligands and Neurological Tool Compounds

Cyclobutylamine derivatives have been explicitly claimed as histamine-3 (H3) receptor ligands in patent literature, with utility in treating cognitive disorders, pain, and neurological conditions [3]. The fluorinated 1-methylcyclobutan-1-amine scaffold serves as a key intermediate in the synthesis of bicyclic- and tricyclic-substituted cyclobutyl amines described in these patents. The fluorine atom at the 3-position offers a strategic vector for further derivatization while modulating the physicochemical properties (pKa and log P) of the final H3 ligand, a feature not achievable with the non-fluorinated 1-methylcyclobutan-1-amine [1][3].

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